2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
This compound is a synthetic acetamide derivative featuring a substituted imidazole core. The imidazole ring is functionalized with a 4-chlorophenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2, while the sulfur atom at position 4 is linked to an acetamide moiety modified with a 2-methoxyethyl group. Its synthesis likely involves multi-step organic reactions, including cyclocondensation for imidazole formation and thioether linkages .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c1-29-10-9-25-19(28)13-33-23-20(14-5-7-16(24)8-6-14)26-22(27-23)15-11-17(30-2)21(32-4)18(12-15)31-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRLDZVEQASAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl and Trimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with an appropriate electrophile.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings :
Thiadiazole derivatives (e.g., ) often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation, a trade-off for imidazole’s versatility .
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which could hinder passive membrane diffusion but improve selectivity for hydrophobic binding pockets (e.g., in tubulin or kinase targets) .
- In contrast, the 4-chlorobenzylsulfanyl group in the thiadiazole analog may enhance lipophilicity, favoring antimicrobial activity.
Acetamide Modifications :
- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the 2,4,6-trimethylphenyl group in , which may reduce solubility but increase membrane permeability .
Analytical Comparisons :
- NMR data (e.g., chemical shifts in regions A and B) suggest that substituent positioning alters electron density distribution, affecting reactivity and binding .
- Molecular networking via LC-MS/MS could cluster this compound with other acetamide derivatives based on fragmentation patterns (cosine score >0.8), aiding dereplication .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazole core substituted with a chlorophenyl group and a trimethoxyphenyl moiety, along with a sulfanyl group. Its molecular formula is and it has a molecular weight of approximately 397.91 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer activity of similar imidazole derivatives. For instance, compounds with imidazole rings have shown significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that derivatives similar to our compound exhibit IC50 values in the low micromolar range against several human cancer cell lines (e.g., cervical cancer SISO and bladder cancer RT-112) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| Compound C | SISO | 3.06 |
| Compound D | RT-112 | 5.59 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, one study found that treatment with imidazole derivatives led to increased early and late apoptotic cell populations in treated cell lines . This suggests that the compound may activate apoptotic pathways, potentially through the modulation of key signaling molecules.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of electron-withdrawing groups (like the chlorophenyl) has been shown to enhance cytotoxicity by stabilizing certain reactive intermediates formed during metabolism . Additionally, modifications to the alkyl chains or substitution patterns on the aromatic rings can significantly influence both potency and selectivity against cancer cells.
Case Study: Comparative Analysis
A comparative analysis was conducted involving similar compounds with varying substituents on their aromatic rings. The results indicated that compounds with electron-withdrawing groups at specific positions displayed superior anticancer activity compared to their unsubstituted counterparts . This reinforces the importance of strategic molecular design in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
